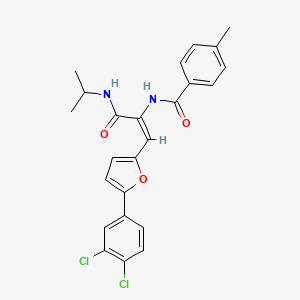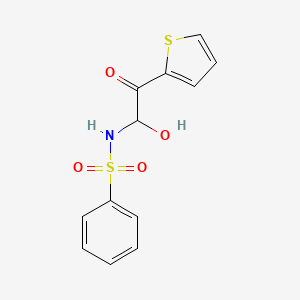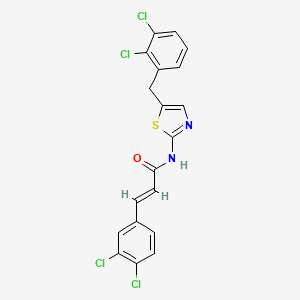
N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-(3,4-dichlorophényl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-én-2-yl)-4-méthylbenzamide est un composé organique complexe caractérisé par sa structure unique, qui comprend un cycle furanique, un groupe dichlorophényle et une fraction benzamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(1-(5-(3,4-dichlorophényl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-én-2-yl)-4-méthylbenzamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle furanique substitué par un groupe dichlorophényle. Cet intermédiaire est ensuite soumis à une série de réactions comprenant une amination, une acylation et une condensation pour former le produit final. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs, de solvants spécifiques et de températures contrôlées pour garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour mettre le processus à l'échelle. Cela inclut l'utilisation de réacteurs à flux continu, l'automatisation des étapes de réaction et des mesures rigoureuses de contrôle qualité pour maintenir la cohérence et l'efficacité de la production.
Analyse Des Réactions Chimiques
Types de réactions
N-(1-(5-(3,4-dichlorophényl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-én-2-yl)-4-méthylbenzamide peut subir diverses réactions chimiques telles que :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Le composé peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs tels que l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures contrôlées, des solvants spécifiques et parfois l'utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines ou alcools. Les réactions de substitution peuvent conduire à une variété de composés fonctionnalisés en fonction du nucléophile utilisé.
Applications de la recherche scientifique
N-(1-(5-(3,4-dichlorophényl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-én-2-yl)-4-méthylbenzamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction en synthèse organique pour créer des molécules plus complexes.
Biologie : Le composé peut être étudié pour son activité biologique potentielle, y compris son interaction avec les enzymes ou les récepteurs.
Médecine : La recherche peut se concentrer sur ses effets thérapeutiques potentiels, tels que les propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de N-(1-(5-(3,4-dichlorophényl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-én-2-yl)-4-méthylbenzamide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et conduisant à divers effets biologiques. Les voies spécifiques impliquées dépendent de la nature de la cible et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(1-(5-(3,4-Dichlorophenyl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires incluent d'autres dérivés de benzamide et des molécules contenant du furane. Voici quelques exemples :
- N-(1-(5-(3,4-dichlorophényl)furan-2-yl)-3-(méthylamino)-3-oxoprop-1-én-2-yl)-4-méthylbenzamide
- N-(1-(5-(3,4-dichlorophényl)furan-2-yl)-3-(éthylamino)-3-oxoprop-1-én-2-yl)-4-méthylbenzamide
Unicité
Ce qui distingue N-(1-(5-(3,4-dichlorophényl)furan-2-yl)-3-(isopropylamino)-3-oxoprop-1-én-2-yl)-4-méthylbenzamide est sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques uniques. Cette unicité peut la rendre particulièrement précieuse dans les applications de recherche et industrielles.
Propriétés
Numéro CAS |
307974-03-4 |
|---|---|
Formule moléculaire |
C24H22Cl2N2O3 |
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
N-[(E)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H22Cl2N2O3/c1-14(2)27-24(30)21(28-23(29)16-6-4-15(3)5-7-16)13-18-9-11-22(31-18)17-8-10-19(25)20(26)12-17/h4-14H,1-3H3,(H,27,30)(H,28,29)/b21-13+ |
Clé InChI |
RAIAPHLCZGMPFE-FYJGNVAPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974240.png)
![4-Bromobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974241.png)
![7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)

![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974247.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11974254.png)
![Isopropyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974261.png)
![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974265.png)

![5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11974280.png)
![5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11974289.png)
![2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974291.png)
![ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11974309.png)
